molecular formula C14H16O3 B120822 Ethyl 4-(3-oxocyclopentyl)benzoate CAS No. 154468-61-8

Ethyl 4-(3-oxocyclopentyl)benzoate

Cat. No.: B120822
CAS No.: 154468-61-8
M. Wt: 232.27 g/mol
InChI Key: MJHOVEAQNKQHHE-UHFFFAOYSA-N
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Description

Ethyl 4-(3-oxocyclopentyl)benzoate is an organic compound with the molecular formula C14H16O3 It is a derivative of benzoic acid, where the ethyl ester is substituted with a 3-oxocyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-oxocyclopentyl)benzoate typically involves the esterification of 4-(3-oxocyclopentyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(3-oxocyclopentyl)benzoic acid+ethanolacid catalystethyl 4-(3-oxocyclopentyl)benzoate+water\text{4-(3-oxocyclopentyl)benzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(3-oxocyclopentyl)benzoic acid+ethanolacid catalyst​ethyl 4-(3-oxocyclopentyl)benzoate+water

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of heterogeneous acid catalysts, such as sulfonic acid resins, can further improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-oxocyclopentyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding benzoic acid derivative.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 4-(3-oxocyclopentyl)benzoic acid.

    Reduction: 4-(3-hydroxycyclopentyl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-oxocyclopentyl)benzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(3-oxocyclopentyl)benzoate involves its interaction with various molecular targets depending on the specific application. For example, in biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Lacks the cyclopentanone moiety, making it less complex.

    Methyl 4-(3-oxocyclopentyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    4-(3-oxocyclopentyl)benzoic acid: The free acid form of the compound.

Properties

IUPAC Name

ethyl 4-(3-oxocyclopentyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)11-5-3-10(4-6-11)12-7-8-13(15)9-12/h3-6,12H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHOVEAQNKQHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565770
Record name Ethyl 4-(3-oxocyclopentyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154468-61-8
Record name Ethyl 4-(3-oxocyclopentyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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